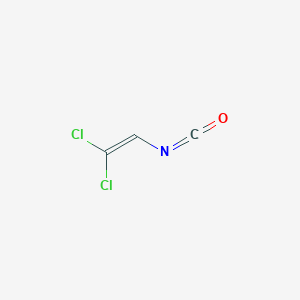
Ethene, 1,1-dichloro-2-isocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene, 1,1-dichloro-2-isocyanato- is an organic compound with the molecular formula C3HCl2NO It contains a vinyl group substituted with two chlorine atoms and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene, 1,1-dichloro-2-isocyanato- can be synthesized through the reaction of 1,1-dichloroethylene with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ethene, 1,1-dichloro-2-isocyanato- involves large-scale reactors where 1,1-dichloroethylene and phosgene are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethene, 1,1-dichloro-2-isocyanato- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Polymerization: Catalysts such as free radicals or transition metal complexes are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of Ethene, 1,1-dichloro-2-isocyanato-.
Addition Reactions: Products include addition compounds where the double bond is saturated.
Polymerization: Products include polymers with varying chain lengths and properties.
Scientific Research Applications
Ethene, 1,1-dichloro-2-isocyanato- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethene, 1,1-dichloro-2-isocyanato- involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
Ethene, 1,1-dichloro-: Similar structure but lacks the isocyanate group.
Ethene, 1,2-dichloro-: Different substitution pattern on the ethene backbone.
Ethane, 1,1-dichloro-: Saturated analog with different reactivity.
Uniqueness
Ethene, 1,1-dichloro-2-isocyanato- is unique due to the presence of both the isocyanate group and the vinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
56020-32-7 |
|---|---|
Molecular Formula |
C3HCl2NO |
Molecular Weight |
137.95 g/mol |
IUPAC Name |
1,1-dichloro-2-isocyanatoethene |
InChI |
InChI=1S/C3HCl2NO/c4-3(5)1-6-2-7/h1H |
InChI Key |
ZVBBOWINYIMCJV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















